molecular formula C8H14Br4NO3P B14670581 Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate CAS No. 36897-96-8

Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate

Cat. No.: B14670581
CAS No.: 36897-96-8
M. Wt: 522.79 g/mol
InChI Key: CUEXPQJPBBTFPW-UHFFFAOYSA-N
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Description

Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate: is a chemical compound known for its unique structure and properties It consists of two 2,3-dibromopropyl groups attached to an aziridin-1-ylphosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate typically involves the reaction of aziridine with 2,3-dibromopropyl phosphonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions: Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and protein interactions. It can be used as a probe to investigate the mechanisms of various biological processes .

Medicine: Its ability to interact with biological molecules makes it a candidate for the design of new therapeutic agents .

Industry: Industrially, the compound is used in the production of flame retardants and other specialty chemicals. Its brominated structure provides flame-retardant properties, making it useful in the manufacture of fire-resistant materials .

Mechanism of Action

The mechanism of action of Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: Bis(2,3-dibromopropyl) aziridin-1-ylphosphonate is unique due to its aziridine moiety, which imparts distinct chemical reactivity and biological activity. This sets it apart from other brominated compounds that may lack this functional group .

Properties

CAS No.

36897-96-8

Molecular Formula

C8H14Br4NO3P

Molecular Weight

522.79 g/mol

IUPAC Name

1-[bis(2,3-dibromopropoxy)phosphoryl]aziridine

InChI

InChI=1S/C8H14Br4NO3P/c9-3-7(11)5-15-17(14,13-1-2-13)16-6-8(12)4-10/h7-8H,1-6H2

InChI Key

CUEXPQJPBBTFPW-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=O)(OCC(CBr)Br)OCC(CBr)Br

Origin of Product

United States

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